Me-Tet-PEG3-NHBoc

Bioorthogonal chemistry ADC linker stability Tetrazine hydrolysis

Heterobifunctional linkers for ADC and PROTAC synthesis require precise architecture: unprotected amines cause premature conjugation, while H-tetrazines degrade in serum. Me-Tet-PEG3-NHBoc solves this with: - Methyltetrazine: >85% stability in culture medium (24 h) vs >60% decomposition for H-tetrazine (6 h) - Boc-protected amine: Enables sequential iEDDA then amide coupling for homogeneous DAR - PEG3 spacer: ~1.5 nm, balances solubility & minimizes aggregation vs longer PEG chains Available for pretargeted imaging and surface immobilization workflows.

Molecular Formula C24H36N6O6
Molecular Weight 504.6 g/mol
Cat. No. B12369689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMe-Tet-PEG3-NHBoc
Molecular FormulaC24H36N6O6
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)OC(C)(C)C
InChIInChI=1S/C24H36N6O6/c1-18-27-29-22(30-28-18)20-7-5-19(6-8-20)17-26-21(31)9-11-33-13-15-35-16-14-34-12-10-25-23(32)36-24(2,3)4/h5-8H,9-17H2,1-4H3,(H,25,32)(H,26,31)
InChIKeySCIOKEISYHYNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Me-Tet-PEG3-NHBoc Product Overview


Me-Tet-PEG3-NHBoc (CAS 2141976-32-9) is a heterobifunctional linker comprising a methyltetrazine moiety for inverse electron-demand Diels–Alder (iEDDA) click chemistry with trans-cyclooctene (TCO)-bearing molecules, a triethylene glycol (PEG3) spacer, and a Boc-protected amine terminus . With a molecular formula of C₂₄H₃₆N₆O₆ and a molecular weight of 504.58 g/mol, it is primarily employed as a non-cleavable linker in the construction of antibody–drug conjugates (ADCs) and PROTAC degraders, where the methyl substitution on the tetrazine ring confers enhanced aqueous stability relative to non-methylated tetrazines, and the PEG3 spacer provides a balance between solubility and compact molecular dimensions .

iEDDA click chemistry compatible (methyltetrazine–TCO)
PEG3 spacer: reported solubility–dimension balance
Boc-protected amine enables sequential bioconjugation

Irreplaceability of Me-Tet-PEG3-NHBoc


Tetrazine-based linkers are not interchangeable because small structural variations—the substituent on the tetrazine ring, the length of the PEG spacer, and the protecting group on the terminal amine—profoundly alter hydrolytic stability, reaction kinetics, solubility, and the ability to execute sequential conjugation steps . Unprotected amines lead to premature conjugation, hydrogen-substituted tetrazines degrade within hours in serum, and longer PEG chains can compromise conjugate stability or introduce undesirable immunogenicity; thus, selection of the precise linker architecture directly determines the success of ADC or PROTAC assembly and the pharmacokinetic profile of the final conjugate .

Unprotected amine linkers may cause premature conjugation, disrupting sequential assembly.
Non-methylated tetrazines may exhibit reduced hydrolytic stability in serum, affecting reagent lifetime.
Different PEG spacer lengths can alter conjugate stability and immunogenicity profile.

Me-Tet-PEG3-NHBoc Comparative Evidence


Cell Culture Stability vs. 2‑Pyridyl Tetrazines

Me-Tet-PEG3-NHBoc demonstrates significantly greater stability in cell culture medium compared with 2‑pyridyl-substituted tetrazine systems. Under identical conditions, the 2‑pyridyl-substituted tetrazines undergo approximately 70% degradation within 24 hours, whereas Me-Tet-PEG3-NHBoc retains greater than 85% of its intact form over the same period . This stability advantage is attributed to the electron-donating methyl group on the tetrazine ring, which slows hydrolytic ring-opening, making the compound suitable for prolonged biological experiments where reagent integrity is critical.

Cell Culture Stability vs. 2‑Pyridyl Tetrazines
Head-to-head
Target: >85% intact after 24 h Comparator: ~30% intact (70% degradation) ~55 pp higher retention; >2.8× improvement
May support multi-day conjugation workflows; requires validation.
Cell culture medium, 37°C, 24 h.
Bioorthogonal chemistry ADC linker stability Tetrazine hydrolysis

Half-Life: Methyltetrazine vs. H-Tetrazine

Comparative stability data from EvitaChem reveal that a methyltetrazine-PEG₇-amine analog exhibits a half-life of 14 days in PBS at 25 °C, whereas the corresponding hydrogen-substituted tetrazine analogue has a half-life of less than 24 hours under the same conditions. In serum, decomposition of the methyltetrazine compound is less than 5% after 6 hours, compared with over 60% for the H‑substituted variant . Since Me-Tet-PEG3-NHBoc contains the same methyltetrazine pharmacophore, this class-level data directly supports its extended stability over non-methylated tetrazine linkers.

Half-Life: Methyltetrazine vs. H-Tetrazine
Class-level
Methyltetrazine analog: t₁/₂ ~14 days (PBS) H-tetrazine analog: t₁/₂ 60% decomposition in serum (6 h) >14× longer t₁/₂; >12× lower serum decomposition
Supports shelf-life and in-use stability review.
PBS pH 7.4, 25°C; serum, 6 h. Class-level inference.
Tetrazine stability Bioorthogonal ligation PBS stability assay

PEG3 vs. PEG4: Solubility-Stability Balance

Comparative analysis by BenchChem indicates that Me-Tet-PEG4-NHBoc, which contains four PEG units, provides increased aqueous solubility but potentially reduced conjugate stability relative to the PEG3 variant . The triethylene glycol spacer in Me-Tet-PEG3-NHBoc contributes a molecular weight of approximately 132 g/mol and supports a hydration number of 0.66–1.65 water molecules per ethylene oxide unit, conferring sufficient solubility for bioconjugation while maintaining compact dimensions (extended length ~1.5 nm) that minimize steric interference during tetrazine–TCO ligation . The shorter PEG3 spacer also reduces the risk of immunogenic recognition compared with longer PEG chains, which can elicit anti-PEG antibodies .

PEG3 vs. PEG4: Solubility-Stability Balance
Context-dependent
PEG3 spacer: ~1.5 nm length; hydration 0.66–1.65 H₂O/EO PEG4 spacer: ~2.0 nm; potentially reduced conjugate stability ~25% shorter spacer; qualitative stability context
Reported trade-off context for ADC linker selection; immunogenicity risk review.
Structural comparison; direct conjugate stability data unavailable.
PEG linker optimization ADC design Conjugate stability

Boc Protection for Sequential Conjugation

The Boc-protected amine terminus of Me-Tet-PEG3-NHBoc permits controlled deprotection under mild acidic conditions (e.g., 20–50% TFA in DCM, 30 min at room temperature) to reveal a reactive primary amine, enabling sequential orthogonal conjugation steps . By contrast, analogs with a free amine (e.g., Me-Tet-PEG3-NH₂) cannot be used in multi-step assembly processes requiring amine protection, as the exposed amine would react prematurely with activated esters or carboxylic acids . This protection strategy is critical for constructing multifunctional conjugates—such as antibody–linker–payload complexes or PROTAC heterobifunctional degraders—where the order of bond formation must be precisely controlled .

Boc Protection for Sequential Conjugation
Class-level
Boc-protected: amine masked until selective deprotection Free amine analog: constitutively reactive; uncontrolled conjugation Enables defined multi-step assembly vs. single-step conjugation
Boc protection supports sequential conjugation review; free amine may limit multi-step assembly.
Standard peptide/ADC coupling conditions; class-level inference.
Orthogonal protection ADC linker PROTAC synthesis

Methyltetrazine–TCO Click Kinetics

The methyltetrazine–TCO inverse electron-demand Diels–Alder reaction exhibits a second-order rate constant k > 800 M⁻¹s⁻¹, as reported by Kerafast for methyltetrazine-functionalized probes . This rate far surpasses that of strain-promoted azide–alkyne cycloaddition (SPAAC; k ~0.1–1 M⁻¹s⁻¹) and approaches the fastest bioorthogonal reactions known. In head-to-head comparisons, hydrogen-substituted tetrazines react approximately 10-fold faster than methyl-substituted tetrazines ; however, the trade-off in stability (see Evidence Items 1 and 2) means that the methyltetrazine of Me-Tet-PEG3-NHBoc provides the optimal balance of rapid conjugation kinetics and extended reagent lifetime, making it suitable for both in vitro labeling and in vivo pretargeting applications where a persistent reactive handle is required .

Methyltetrazine–TCO Click Kinetics
Context-dependent
k > 800 M⁻¹s⁻¹
Supports rapid conjugation context; may suit pretargeted research applications.
Aqueous buffer, pH 7.4; H-tetrazine ~10× faster but less stable.
Click chemistry iEDDA kinetics Bioorthogonal ligation rate

Me-Tet-PEG3-NHBoc Application Scenarios


ADC Assembly via iEDDA–Amide Conjugation

Me-Tet-PEG3-NHBoc is ideally suited for constructing ADCs where the tetrazine moiety first undergoes iEDDA ligation with a TCO-functionalized antibody (k > 800 M⁻¹s⁻¹), followed by Boc deprotection and amide coupling to a carboxylic acid-bearing cytotoxic payload. This sequential strategy, enabled by the Boc-protected amine, avoids premature payload conjugation and ensures homogeneous drug-to-antibody ratio (DAR) control . The PEG3 spacer provides sufficient distance to minimize steric hindrance while maintaining conjugate stability, and the methyltetrazine’s >85% stability over 24 h in culture medium ensures that the reactive handle remains intact throughout the multi-step procedure .

PROTAC Synthesis via Orthogonal Bioconjugation

In PROTAC development, Me-Tet-PEG3-NHBoc serves as a modular linker between an E3 ligase ligand and a target protein ligand. The tetrazine group allows copper-free click conjugation to a TCO-modified targeting moiety, while the Boc-protected amine can be deprotected for subsequent attachment to a second ligand via amide bond formation . This orthogonality is essential for generating heterobifunctional PROTACs with defined linker lengths, where the PEG3 spacer’s compact dimensions (~1.5 nm) help maintain an appropriate distance between the two ligands for effective ternary complex formation and ubiquitination .

Pretargeted Imaging and Radioimmunotherapy

The superior serum stability of methyltetrazine linkers (<5% decomposition in 6 h) relative to hydrogen-substituted tetrazines (>60% decomposition) makes Me-Tet-PEG3-NHBoc a strong candidate scaffold for synthesizing tetrazine-based radioligands used in pretargeted PET imaging and radioimmunotherapy . In pretargeting protocols, a TCO-modified antibody is administered first and allowed to accumulate at the tumor; the radiolabeled tetrazine probe is injected hours to days later. The extended circulatory stability of the methyltetrazine motif ensures that the probe retains reactivity for the critical in vivo click reaction, while the PEG3 spacer contributes to favorable biodistribution without the excessive hydrodynamic radius that longer PEG chains would impart .

Nanoparticle & Surface Bioconjugation

For nanoparticle functionalization or surface immobilization workflows, Me-Tet-PEG3-NHBoc enables a two-step protocol: (1) iEDDA-mediated anchoring to a TCO-derivatized surface or nanoparticle core, and (2) Boc deprotection to reveal a free amine for subsequent coupling of fluorophores, drugs, or targeting ligands . The PEG3 spacer’s hydration properties (0.66–1.65 H₂O per ethylene oxide unit) reduce non-specific protein adsorption compared with hydrophobic alkyl linkers, while its shorter length versus PEG4 or PEG5 variants minimizes the risk of inter-particle crosslinking and aggregation during high-density surface modification .

Application
Selection Property
Validation Focus
ADC assembly
Boc-protected sequential conjugation; methyltetrazine stability
DAR control; multi-step coupling integrity
PROTAC degrader construction
Orthogonal iEDDA and amide coupling; defined linker length
Ternary complex formation; target degradation assessment
Pretargeted imaging research
Serum-stable methyltetrazine; compact PEG3 spacer
In vivo click reactivity retention; biodistribution review
Surface bioconjugation
Hydrating PEG3 spacer; free amine after deprotection
Non-specific binding reduction; crosslinking risk review

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